O9-tert-butyl O2-methyl 9-azabicyclo[3.3.1]non-2-ene-2,9-dicarboxylate
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Overview
Description
O9-tert-butyl O2-methyl 9-azabicyclo[331]non-2-ene-2,9-dicarboxylate is a complex organic compound with the molecular formula C15H23NO4 It is characterized by its bicyclic structure, which includes a nitrogen atom and two ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O9-tert-butyl O2-methyl 9-azabicyclo[3.3.1]non-2-ene-2,9-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the bicyclic structure.
Introduction of ester groups: The ester groups are introduced through esterification reactions, often using reagents like tert-butyl alcohol and methanol.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
O9-tert-butyl O2-methyl 9-azabicyclo[3.3.1]non-2-ene-2,9-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new esters or amides.
Scientific Research Applications
O9-tert-butyl O2-methyl 9-azabicyclo[3.3.1]non-2-ene-2,9-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O9-tert-butyl O2-methyl 9-azabicyclo[3.3.1]non-2-ene-2,9-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 7-hydroxy-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate
- tert-butyl exo-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate
Uniqueness
O9-tert-butyl O2-methyl 9-azabicyclo[3.3.1]non-2-ene-2,9-dicarboxylate is unique due to its specific bicyclic structure and the presence of both tert-butyl and methyl ester groups. This combination of features imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C15H23NO4 |
---|---|
Molecular Weight |
281.35 g/mol |
IUPAC Name |
9-O-tert-butyl 2-O-methyl 9-azabicyclo[3.3.1]non-2-ene-2,9-dicarboxylate |
InChI |
InChI=1S/C15H23NO4/c1-15(2,3)20-14(18)16-10-6-5-7-12(16)11(9-8-10)13(17)19-4/h9-10,12H,5-8H2,1-4H3 |
InChI Key |
WHDFEBQEBTWJRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC1C(=CC2)C(=O)OC |
Origin of Product |
United States |
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